molecular formula C14H22N4O B5218134 2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile

2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile

Cat. No.: B5218134
M. Wt: 262.35 g/mol
InChI Key: PMFLHMSQCIATRT-UHFFFAOYSA-N
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Description

2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[55]undecan-4-yl]acetonitrile is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted dienophile . The reaction conditions often require the presence of a catalyst, such as l-proline, and are conducted under controlled temperatures to ensure regioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which 2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved can include signal transduction cascades that regulate various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[1-(cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-13(2)11-14(3-10-19-13)12-17(6-4-15)8-9-18(14)7-5-16/h3,6-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFLHMSQCIATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)CN(CCN2CC#N)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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